molecular formula C20H16ClNO4S B2977464 N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide CAS No. 690961-73-0

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

Cat. No.: B2977464
CAS No.: 690961-73-0
M. Wt: 401.86
InChI Key: QIDRWDXLGBFWPG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a chemical compound provided for research and development purposes. As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical research. Structurally related sulfonamides have been investigated for a range of biological activities, including antiviral targeting and anticholinesterase activity . The specific structural features of this compound, including the acetylphenyl and chlorophenoxy substituents, suggest potential for interaction with various biological targets. Researchers are exploring these properties in the context of developing novel therapeutic agents. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and conduct their own analysis to determine the compound's suitability for a specific research application.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-14(23)15-6-8-16(9-7-15)22-27(24,25)18-12-10-17(11-13-18)26-20-5-3-2-4-19(20)21/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDRWDXLGBFWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.

    Sulfonation: Introduction of the sulfonamide group to the benzene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and specific reaction conditions (temperature, pressure, time) would be optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups.

    Substitution: Halogenation or other substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzyme activity by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis or other metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

  • Structural Difference : The acetyl group is at the 3-position on the phenyl ring instead of the 4-position.
  • Implications : Positional isomerism can significantly alter molecular dipole moments and hydrogen-bonding capacity. For example, the 4-acetyl group in the target compound may enable stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to the 3-isomer .
  • Biological Activity: No direct activity data is provided for either isomer, but analogs with acetyl groups in varying positions have shown divergent antimicrobial and cytotoxic profiles in other studies .

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

  • Structural Difference: Replaces the 2-chlorophenoxy group with a methyl substituent.
  • Implications: The methyl group reduces molecular weight (289.349 Da vs. ~401 Da for the target compound) and lipophilicity (clogP ~2.5 vs. ~4.5 estimated for the chlorophenoxy derivative). This may decrease membrane permeability but improve aqueous solubility .
  • Synthetic Utility : Used as a precursor in Claisen-Schmidt condensations to generate chalcone hybrids, suggesting reactivity at the acetyl group for further functionalization .

Antimicrobial Sulfonamides: Compounds 11 and 18 ()

  • Structural Features: Contain indol-3-ylideneamino and pyrimidin-2-yl groups instead of acetylphenyl and chlorophenoxy moieties.
  • Activity: Exhibit potent antimicrobial effects (MIC values <10 µg/mL against Gram-positive bacteria). The chlorobenzoyl group in these compounds may mimic the chlorophenoxy group in the target compound, enhancing halogen-bonding interactions with bacterial enzymes .

Anticancer Thiophene Derivatives ()

  • Structural Features : Thiophene-linked sulfonamides with IC50 values of ~10 µM against breast cancer cells.
  • However, the absence of conjugated double bonds (as in the thiophene derivatives) might reduce intercalation with DNA .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Reported Activity Evidence ID
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide C20H16ClNO4S 401.86 4-acetylphenyl, 2-chlorophenoxy Not reported -
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide C20H16ClNO4S 401.86 3-acetylphenyl, 2-chlorophenoxy Not reported
N-(4-acetylphenyl)-4-methylbenzenesulfonamide C15H15NO3S 289.35 4-acetylphenyl, methyl Precursor for chalcone synthesis
Compound 11 (Antimicrobial) C27H21ClN4O3S 541.00 4-chloro-benzoyl, pyrimidin-2-yl MIC: 2 µg/mL (S. aureus)
Thiophene Derivative 26 (Anticancer) C16H13N3O3S2 359.42 Thiophene, thiazole IC50: 10.25 µM (MCF-7)

Biological Activity

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties:

  • Acetyl group : Enhances lipophilicity and may influence enzyme interactions.
  • Chlorophenoxy group : Imparts unique reactivity and potential for biological targeting.
  • Benzenesulfonamide moiety : Known for antimicrobial properties and ability to inhibit specific enzymes.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, leading to inhibition of their activity. The exact mechanism can vary depending on the target:

  • Antimicrobial Activity : The compound may inhibit bacterial enzyme activity by mimicking natural substrates, particularly in folic acid synthesis pathways.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of specific enzymes involved in inflammation.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis.

Antitumor Activity

Studies have suggested that compounds with similar structural features demonstrate anti-proliferative effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the phenyl substituents can enhance anti-tumor efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    • In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent.
  • Antitumor Efficacy :
    • A study involving various derivatives of similar compounds demonstrated enhanced anti-proliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth. The introduction of electron-donating groups was found to increase potency significantly.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound could induce apoptosis in tumor cells through caspase activation pathways, suggesting a dual role in both inhibiting cell proliferation and promoting cell death.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAcetyl, chlorophenoxy, sulfonamideAntimicrobial, Antitumor
SulfanilamideSimple sulfonamideAntimicrobial
N-(4-acetylphenyl)sulfonamideLacks chlorophenoxyLimited antimicrobial

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